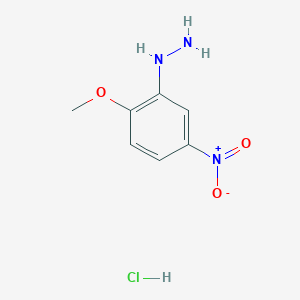

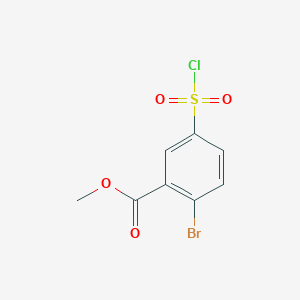

![molecular formula C18H19F2N3O2S2 B2674087 Difluoro[(3-{[(4-phenylpiperazinyl)thioxomethyl]amino}phenyl)sulfonyl]methane CAS No. 690249-47-9](/img/structure/B2674087.png)

Difluoro[(3-{[(4-phenylpiperazinyl)thioxomethyl]amino}phenyl)sulfonyl]methane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of difluoro compounds, such as “Difluoro[(3-{[(4-phenylpiperazinyl)thioxomethyl]amino}phenyl)sulfonyl]methane”, often involves the use of fluorinated diazoalkanes in cycloaddition reactions . These reactions have led to the development of protocols that allow the safe and scalable synthesis of fluoroalkyl-, sulfone-substituted pyrazolines . The diazo compound is typically prepared by heating the amine, tBuONO, and AcOH in CHCl3 .Chemical Reactions Analysis

Fluoroalkyl-substituted diazocompounds, like “Difluoro[(3-{[(4-phenylpiperazinyl)thioxomethyl]amino}phenyl)sulfonyl]methane”, are versatile reagents for the introduction of fluorinated groups . They are used in cycloaddition reactions, particularly in the dipolar cycloaddition reaction with vinyl sulfones . This reaction is of particular importance as the reaction product is a highly valuable sulfone- and fluoroalkyl-disubstituted pyrazoline .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Research in this area has led to the development of efficient methods for preparing fluorinated compounds, including those related to Difluoro[(3-{[(4-phenylpiperazinyl)thioxomethyl]amino}phenyl)sulfonyl]methane. These methods are crucial for various applications, including materials science, pharmaceuticals, and agrochemicals.

Nucleophilic Fluoroalkylation

A method for the preparation of alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes using nucleophilic fluoroalkylation methodology was developed, resulting in excellent yields of alpha,alpha-difluoro-beta-ketosulfones, alpha-monofluoro-beta-ketosulfones, and alpha-fluoro disulfones by fluoroalkylation of esters and sulfinates (Ni, Zhang, & Hu, 2009).

Electrophilic Aromatic Formylation

Difluoro(phenylsulfanyl)methane was used in a reaction with aromatic compounds mediated by SnCl4, leading to the formation of formylated products in good yields. This showcases its potential in electrophilic aromatic substitution reactions (Betterley et al., 2018).

Synthesis of Fluorinated Polymers

The synthesis of functional fluoropolymers, which are crucial for fuel cell membrane applications, demonstrates the broader applications of fluorinated compounds. This involves various synthesis routes, including the copolymerization of fluoroalkenes with fluorinated functional monomers (Souzy & Améduri, 2005).

Sulfur Fluoride Exchange (SuFEx) Chemistry

The use of thionyl tetrafluoride (SOF4) in SuFEx chemistry with organolithium nucleophiles, leading to the synthesis of sulfonimidoyl fluorides, sulfoximines, sulfonimidamides, and sulfonimidates, underscores the importance of fluorinated sulfonimidoyl groups in chemical synthesis (Gao et al., 2018).

Direcciones Futuras

The future directions for research on “Difluoro[(3-{[(4-phenylpiperazinyl)thioxomethyl]amino}phenyl)sulfonyl]methane” and similar compounds may involve further exploration of their synthetic potential . This includes the development of safe and scalable applications of fluoroalkyl-substituted diazo compounds . Additionally, the precise site-selective installation of CF2H onto large biomolecules such as proteins represents an exciting area of future research .

Propiedades

IUPAC Name |

N-[3-(difluoromethylsulfonyl)phenyl]-4-phenylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O2S2/c19-17(20)27(24,25)16-8-4-5-14(13-16)21-18(26)23-11-9-22(10-12-23)15-6-2-1-3-7-15/h1-8,13,17H,9-12H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOXRKSTEPNQHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC(=CC=C3)S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

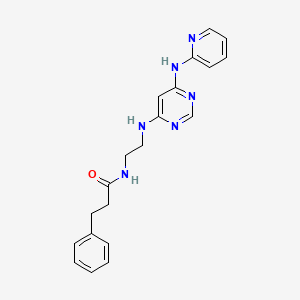

![2-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2674004.png)

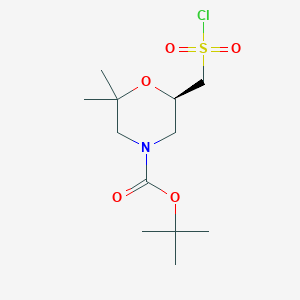

![[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride](/img/structure/B2674006.png)

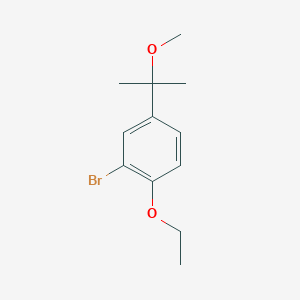

![(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B2674014.png)

![(E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2674015.png)

![2-[4-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B2674016.png)

![3-(3,4-Dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2674021.png)

![N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2674026.png)

![7-bromo-4-(2,4-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2674027.png)